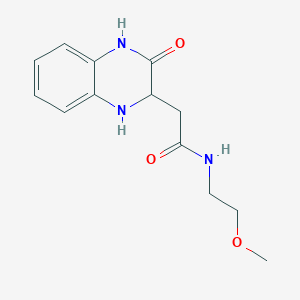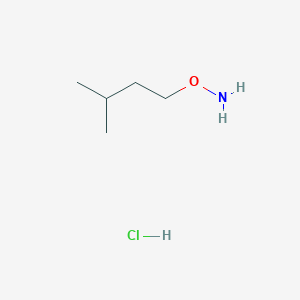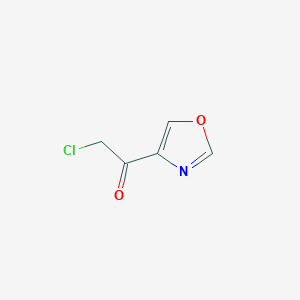
2-Chloro-1-oxazol-4-yl-ethanone
Vue d'ensemble
Description
2-Chloro-1-oxazol-4-yl-ethanone is a chemical compound with the CAS Number: 1216314-67-8 . It has a molecular weight of 145.54 and its IUPAC name is 2-chloro-1-(1,3-oxazol-4-yl)ethanone . It is a brown solid and is typically stored in a freezer .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-oxazol-4-yl-ethanone is 1S/C5H4ClNO2/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 . This indicates that the compound contains 5 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2-Chloro-1-oxazol-4-yl-ethanone is a brown solid . It has a molecular weight of 145.54 and its IUPAC name is 2-chloro-1-(1,3-oxazol-4-yl)ethanone . The compound is typically stored in a freezer .Applications De Recherche Scientifique
2-Chloro-1-oxazol-4-yl-ethanone
- Scientific Field : Chemistry
- Summary of the Application : This compound is a chemical reagent used in various chemical reactions . It has a molecular weight of 145.54 and is a brown solid at room temperature .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular chemical reaction in which this compound is being used. Unfortunately, the available resources do not provide specific details about these procedures .
- Results or Outcomes : The outcomes would also depend on the specific chemical reactions. The compound is typically stored in a freezer to maintain its stability .
Oxazole Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Oxazole, the core structure of 2-Chloro-1-oxazol-4-yl-ethanone, is an important heterocyclic nucleus with a wide spectrum of biological activities . Various oxazole derivatives have been synthesized and screened for their biological activities .
- Methods of Application : The synthesis of oxazole derivatives involves various chemical reactions, and the specific methods would depend on the desired derivative .
- Results or Outcomes : Oxazole derivatives have shown a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Synthesis of Oxazolines
- Scientific Field : Organic Chemistry
- Summary of the Application : Oxazoline is a five-membered heterocycle having one nitrogen and one oxygen in its structure . It has a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
- Methods of Application : Various synthetic protocols of oxazolines are based on the substrates involved such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .
- Results or Outcomes : Oxazoline-based ring structures are noticeable for their biological activities . For example, Nickel(II) complexes having oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene .
Antibacterial Potential of Oxazole Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : A series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones were synthesized and examined for their antibacterial potential .
- Methods of Application : The synthesis of these oxazole derivatives involves various chemical reactions .
- Results or Outcomes : These oxazole derivatives showed antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .
Suzuki–Miyaura Cross-Coupling
- Scientific Field : Organic Chemistry
- Summary of the Application : Oxazole derivatives, such as 2-(Oxazol-2-yl)-pyridines, have been found to be efficient ligands in Suzuki–Miyaura cross-coupling .
- Methods of Application : The Suzuki–Miyaura cross-coupling is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds by coupling boronic acids with organic halides .
- Results or Outcomes : The use of oxazole derivatives as ligands can enhance the efficiency of the Suzuki–Miyaura cross-coupling, leading to higher yields of the desired products .
Transthyretin (TTR) Amyloid Fibril Inhibitors
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Certain oxazole derivatives have been synthesized and assessed as transthyretin (TTR) amyloid fibril inhibitors .
- Methods of Application : The synthesis of these oxazole derivatives involves various chemical reactions .
- Results or Outcomes : Compounds such as 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid were found to possess significant inhibitory activity against TTR amyloid fibrils .
Propriétés
IUPAC Name |
2-chloro-1-(1,3-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-1-5(8)4-2-9-3-7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAVKNLLTKHRMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CO1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-oxazol-4-yl-ethanone | |
CAS RN |
1216314-67-8 | |
| Record name | 2-chloro-1-(1,3-oxazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



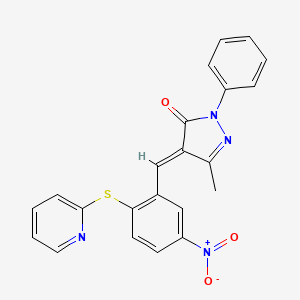

![6-Chloro-7,8-dimethyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1456594.png)
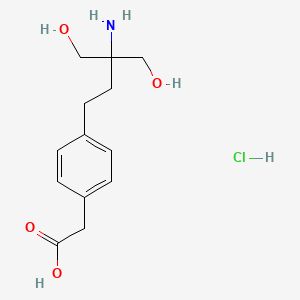
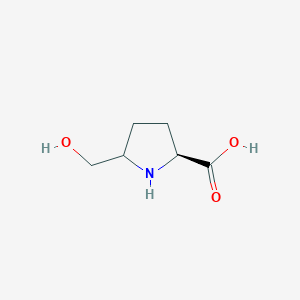
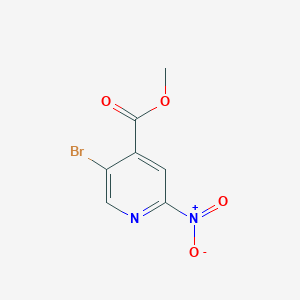

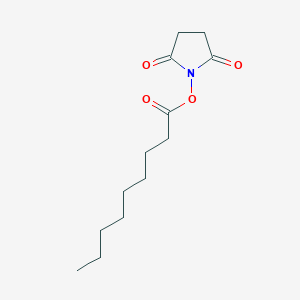
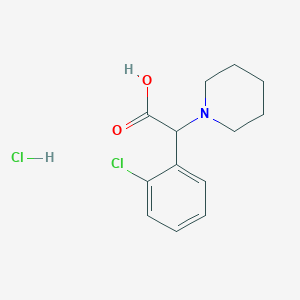
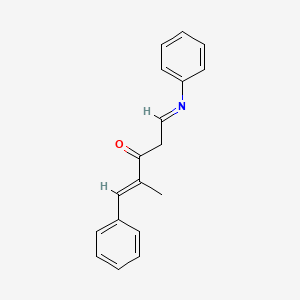
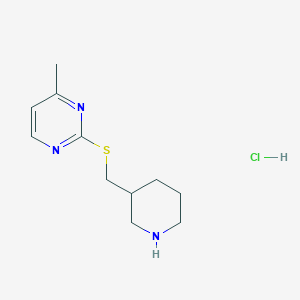
![Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)](/img/structure/B1456608.png)
